molecular formula C6H11NaO3S B14128525 Sodium cyclopentylmethanesulfonate

Sodium cyclopentylmethanesulfonate

Cat. No.: B14128525
M. Wt: 186.21 g/mol
InChI Key: ZZVYASWTGSRNTF-UHFFFAOYSA-M
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Description

Overview of Aliphatic Sulfonates in Organic Synthesis and Chemical Research

Aliphatic sulfonates are a class of organic compounds that play a crucial role in both organic synthesis and industrial chemical processes. fiveable.mechemithon.com They are characterized by a sulfonate group (–SO₃⁻) attached to an aliphatic (non-aromatic) carbon chain. wikipedia.org These compounds are widely utilized as intermediates in the synthesis of more complex molecules. fiveable.me

One of the most significant applications of aliphatic sulfonates in organic synthesis is their function as excellent leaving groups in nucleophilic substitution and elimination reactions. youtube.com The sulfonate anion is highly stable due to resonance delocalization of the negative charge across the three oxygen atoms, making it a weak base and thus easily displaced. youtube.com This stability is comparable to that of halide ions, rendering alkyl sulfonates effective alternatives to alkyl halides in many reactions. youtube.com

The preparation of aliphatic sulfonates typically involves the reaction of an alcohol with a sulfonyl chloride (such as methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. wikipedia.orgpearson.com This conversion of an alcohol, which is a poor leaving group (OH⁻), into a sulfonate ester, which is an excellent leaving group, is a fundamental transformation in organic chemistry. pearson.com Importantly, this reaction proceeds with retention of configuration at the carbon atom bearing the oxygen. pearson.com

Industrially, sulfonation and sulfation are major processes used to produce a vast array of products, including detergents, dyes, pesticides, and pharmaceuticals. chemithon.comnumberanalytics.com

Historical Context of Cyclopentane (B165970) Derivatives in Chemical Sciences

The study of cyclic hydrocarbons has been a cornerstone of organic chemistry for over a century. Cyclopentane, the parent compound of cyclopentyl derivatives, was first synthesized in 1893 by the German chemist Johannes Wislicenus. wikipedia.org Cycloalkanes like cyclopentane and cyclohexane (B81311) are significant components of petroleum, found in naphtha fractions, and serve as important precursors to aromatic hydrocarbons through catalytic reforming processes. wikipedia.orgtaylorandfrancis.com

The synthesis of five-membered rings like cyclopentane has historically presented unique challenges compared to the formation of six-membered rings. baranlab.org While reactions like the Diels-Alder and Robinson annulation provide powerful and general methods for constructing cyclohexanes, equivalent broadly applicable methods for cyclopentanes are less common. baranlab.org Despite this, a vast number of methods have been developed for the synthesis of cyclopentane rings, reflecting their presence in numerous complex natural products and target molecules at the forefront of organic synthesis. baranlab.org

Cyclopentane itself is not a planar molecule in its most stable state. It adopts puckered conformations, such as the "envelope" and "half-chair" forms, to relieve the strain caused by the eclipsing of hydrogen atoms that would occur in a planar structure. wikipedia.org This conformational flexibility is a key feature of cyclopentane and its derivatives, influencing their reactivity and physical properties.

Significance of Sulfonate Anions in Chemical Reactions and Processes

The sulfonate anion (R-SO₃⁻) is a functional group of considerable importance in chemistry. lmu.edu As the conjugate base of a strong sulfonic acid (R-SO₃H), the sulfonate anion is a very weak base and highly stable. wikipedia.org This inherent stability is the primary reason why sulfonates are such effective leaving groups in substitution and elimination reactions. youtube.com

The structure of the sulfonate ion, with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom, allows for the negative charge to be delocalized over all three oxygen atoms through resonance. youtube.com This distribution of charge significantly stabilizes the anion once it has departed from the parent molecule. youtube.com

Beyond their role as leaving groups, sulfonate groups are frequently introduced into organic molecules to modify their physical properties, most notably their solubility in water. fiveable.mebritannica.com The sulfonation of organic compounds is a key industrial reaction used to produce water-soluble dyes and detergents. numberanalytics.combritannica.com For example, alkylbenzene sulfonates are the primary active ingredients in many laundry detergents. wikipedia.org Furthermore, the introduction of sulfonate groups can alter the reactivity of a molecule and is a common strategy in the synthesis of pharmaceuticals. fiveable.menumberanalytics.com In the field of catalysis, the ability of sulfonate ions to form complexes with metal ions allows them to be used as ligands, modulating the activity and selectivity of catalysts in processes like hydrogenation and oxidation. lmu.edu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NaO3S

Molecular Weight

186.21 g/mol

IUPAC Name

sodium;cyclopentylmethanesulfonate

InChI

InChI=1S/C6H12O3S.Na/c7-10(8,9)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1

InChI Key

ZZVYASWTGSRNTF-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Advanced Chemical Reactivity and Reaction Mechanisms of Cyclopentylmethanesulfonates

Nucleophilic Substitution Reactions Involving Cyclopentylmethanesulfonates

The primary role of cyclopentylmethanesulfonate in organic chemistry is as a substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the sulfonyl group and the stability of the resulting anion make the methanesulfonate (B1217627) group an excellent leaving group, facilitating the displacement by a wide array of nucleophiles. periodicchemistry.comnih.gov

S_N2 Pathways with Various Nucleophiles

Cyclopentylmethanesulfonate is a secondary alkyl sulfonate, and its reactions with good nucleophiles predominantly follow a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgyoutube.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). wikipedia.orgyoutube.com This process leads to an inversion of the stereochemical configuration at the carbon center. libretexts.org

The rate of the S_N2 reaction is dependent on the concentration of both the cyclopentylmethanesulfonate substrate and the incoming nucleophile, following second-order kinetics. wikipedia.orgyoutube.com A wide variety of nucleophiles can be employed to synthesize different classes of cyclopentyl derivatives. Strong, negatively charged nucleophiles are particularly effective. youtube.com

Table 1: Examples of S_N2 Reactions with Cyclopentylmethanesulfonate

NucleophileReagent ExampleProduct ClassResulting Cyclopentyl Derivative
Azide (N₃⁻)Sodium Azide (NaN₃)Alkyl AzideCyclopentyl azide
Cyanide (CN⁻)Sodium Cyanide (NaCN)NitrileCyclopentanecarbonitrile
Hydroxide (B78521) (OH⁻)Sodium Hydroxide (NaOH)AlcoholCyclopentanol (B49286)
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)EtherCyclopentyl ethyl ether
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)ThioetherCyclopentyl phenyl sulfide
Iodide (I⁻)Sodium Iodide (NaI)Alkyl IodideIodocyclopentane

Mechanistic Studies of Leaving Group Abilities of Methanesulfonate Anions

The effectiveness of the methanesulfonate (mesylate) anion as a leaving group is fundamental to the reactivity of cyclopentylmethanesulfonate. A good leaving group must be stable on its own after detaching from the substrate. The mesylate anion fulfills this criterion exceptionally well because it is the conjugate base of methanesulfonic acid, a strong acid. periodicchemistry.com

The stability of the mesylate anion is attributed to the delocalization of the negative charge across the three oxygen atoms through resonance. periodicchemistry.com This charge distribution means that the anion is a very weak base and therefore does not readily re-form a covalent bond with the carbon center. periodicchemistry.comlibretexts.org

In comparative studies, the leaving group ability of methanesulfonate is generally considered comparable to other sulfonates like p-toluenesulfonate (tosylate) and superior to halides such as chloride and bromide in many contexts. nih.gov However, it is less reactive than trifluoromethanesulfonate (B1224126) (triflate), which is one of the best-known leaving groups. nih.gov This hierarchy allows chemists to select the appropriate sulfonate for a desired level of reactivity.

Elimination Reactions Mediated by Cyclopentylmethanesulfonates

Elimination reactions often compete with nucleophilic substitutions. masterorganicchemistry.com When cyclopentylmethanesulfonate is treated with a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can be favored over the S_N2 pathway. byjus.comyoutube.com The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the leaving group (a β-hydrogen), while the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.com

For cyclopentyl systems, the stereochemistry of the E2 reaction is critical. The reaction proceeds most efficiently when the β-hydrogen and the methanesulfonate leaving group are in an anti-periplanar conformation (dihedral angle of 180°). libretexts.orgucalgary.ca In the cyclopentane (B165970) ring, this requires the two groups to be on opposite sides of the ring in a trans-like arrangement. This stereoelectronic requirement can dictate the regioselectivity of the elimination, determining which of the possible alkene isomers is formed. libretexts.orglibretexts.org If the base used is also a good nucleophile and is not sterically hindered, a mixture of substitution and elimination products is often obtained. masterorganicchemistry.comnih.gov

Role of Cyclopentylmethanesulfonate in Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While alkyl halides and triflates are the most common electrophilic partners in these reactions, other sulfonate esters can sometimes be used. organic-chemistry.orgnih.gov

The use of alkyl methanesulfonates like cyclopentylmethanesulfonate in reactions such as the Suzuki or Heck coupling is less common and generally less efficient than using the corresponding halides or triflates. rsc.orgresearchgate.net Nickel-catalyzed Heck reactions have shown some success in activating less reactive aryl mesylates and tosylates, suggesting a potential, though not widely explored, avenue for alkyl sulfonates. rsc.orgntu.edu.sg The primary challenge is the oxidative addition step of the catalytic cycle, which is typically slower for sulfonates compared to halides. For practical synthesis, cyclopentylmethanesulfonate would likely be converted to a more reactive cyclopentyl halide or triflate before attempting a cross-coupling reaction.

Radical Reactions Involving Cyclopentylmethanesulfonate Species

Radical reactions involving the direct homolytic cleavage of the C–O or S–O bonds in a simple, unactivated alkyl sulfonate ester like cyclopentylmethanesulfonate are not a common transformation. The bonds are generally too strong to be cleaved under typical radical-generating conditions.

While the field of radical chemistry has developed methods to generate sulfonyl radicals, these typically start from precursors like sulfonyl chlorides or inorganic sulfites and are used to synthesize sulfonate esters, not to react them. rsc.orgnih.gov Other specialized radical reactions, such as those involving sulfamate (B1201201) esters (related to the Hofmann-Löffler-Freytag reaction), proceed through nitrogen-centered radicals and intramolecular hydrogen atom transfer, a mechanism not directly applicable to cyclopentylmethanesulfonate. nih.gov Therefore, cyclopentylmethanesulfonate is not considered a standard precursor for generating cyclopentyl radicals in synthetic chemistry.

Spectroscopic and Chromatographic Analytical Techniques for Research on Cyclopentylmethanesulfonates

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of novel chemical entities. For cyclopentylmethanesulfonates, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive understanding of their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of cyclopentylmethanesulfonates. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of sodium cyclopentylmethanesulfonate, specific chemical shifts and coupling patterns are expected. The protons on the cyclopentyl ring would likely appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfonate group are expected to be deshielded and would therefore appear at a lower field, likely in the range of 2.5 to 3.5 ppm. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the cyclopentyl ring would resonate in the aliphatic region, generally between 20 and 45 ppm. The methylene carbon directly attached to the sulfonate group would be significantly deshielded due to the electronegativity of the sulfur-oxygen bonds, with an expected chemical shift in the range of 50 to 65 ppm. The presence of a sodium cation does not directly produce a signal in standard ¹H or ¹³C NMR but influences the chemical shifts of nearby nuclei. huji.ac.il

For related sulfonate esters, such as those derived from the reaction of alcohols with cyclopentylmethanesulfonyl chloride, the NMR spectra would show additional signals corresponding to the alcohol moiety. wordpress.com The analysis of these related compounds provides valuable reference data for the interpretation of the spectra of this compound. huji.ac.iljst.go.jpspectrabase.comchemicalbook.comchemicalbook.comspectrabase.comresearchgate.netchemicalbook.comsigmaaldrich.comresearchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopentyl CH₂1.2 - 1.9 (m)25 - 35
Cyclopentyl CH1.9 - 2.2 (m)35 - 45
CH₂-SO₃⁻2.8 - 3.2 (t)55 - 65

Note: These are predicted values based on the analysis of similar sulfonate compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these techniques are particularly useful for confirming the presence of the sulfonate group.

The IR spectrum of a sulfonate salt is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O and S-O bonds. researchgate.net Typically, strong asymmetric and symmetric stretching vibrations of the S=O group are observed in the regions of 1200-1150 cm⁻¹ and 1065-1030 cm⁻¹, respectively. The S-O stretching vibrations usually appear in the 800-700 cm⁻¹ region. spectroscopyonline.comcopernicus.org The C-H stretching vibrations of the cyclopentyl ring would be observed around 2950-2850 cm⁻¹.

Raman spectroscopy provides complementary information. While the S=O stretching vibrations are also visible in the Raman spectrum, they are often weaker than in the IR spectrum. thermofisher.comacs.org However, the C-S bond stretching, typically found in the 700-600 cm⁻¹ region, can be more prominent in the Raman spectrum. researchgate.netmdpi.comnih.gov The symmetric vibrations of the non-polar cyclopentyl group may also give rise to strong Raman signals. thermofisher.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (cyclopentyl)2950 - 2850 (s)2950 - 2850 (m)
S=O Asymmetric Stretch1200 - 1150 (s, br)1200 - 1150 (w)
S=O Symmetric Stretch1065 - 1030 (s)1065 - 1030 (m)
S-O Stretch800 - 700 (m)800 - 700 (w)
C-S Stretch700 - 600 (w)700 - 600 (s)

s = strong, m = medium, w = weak, br = broad. Note: These are representative frequency ranges for sulfonate salts. researchgate.netspectroscopyonline.comcopernicus.orgthermofisher.comacs.orgresearchgate.netnih.govchemicalbook.comresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For an ionic compound like this compound, electrospray ionization (ESI) is the preferred method, typically in negative ion mode to detect the cyclopentylmethanesulfonate anion.

In negative ion mode ESI-MS, the primary ion observed would be the [M-Na]⁻ ion, corresponding to the cyclopentylmethanesulfonate anion, which would have a mass-to-charge ratio (m/z) consistent with its molecular formula (C₆H₁₁O₃S⁻). High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the [M-Na]⁻ ion would induce fragmentation, providing further structural details. A characteristic fragmentation pathway for sulfonates is the loss of sulfur dioxide (SO₂), resulting in a fragment ion corresponding to the cyclopentylmethanide anion. researchgate.net Another potential fragmentation is the loss of the entire sulfonate group (SO₃⁻), leaving the cyclopentylmethyl cation, which would not be observed in negative ion mode. The presence of the sodium salt can sometimes lead to the formation of adducts in the mass spectrum, which can complicate interpretation. rilastech.comnih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Description
[C₆H₁₁SO₃]⁻163.04Molecular anion
[C₆H₁₁]⁻71.09Fragment from loss of SO₃
[C₅H₉CH₂]⁻83.08Fragment from loss of SO₂

Note: The fragmentation pattern is predicted based on the known behavior of sulfonate compounds in mass spectrometry. wordpress.comresearchgate.netrilastech.comnih.govgimitec.comshimadzu.comnih.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of cyclopentylmethanesulfonates from complex mixtures and for their quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of sulfonate compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC offers various methodologies for the analysis of sulfonate compounds, with reverse-phase HPLC being the most common. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. mdpi.comresearchgate.netsielc.comnih.govresearchgate.net For anionic compounds like this compound, which are highly polar, achieving sufficient retention on a standard RP-HPLC column can be challenging. To overcome this, ion-pairing agents are often added to the mobile phase. mdpi.comresearchgate.netnih.gov These agents, such as tetraalkylammonium salts, form a neutral ion pair with the sulfonate anion, which has a greater affinity for the nonpolar stationary phase, thus increasing the retention time and improving separation.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer to control the pH. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. shimadzu.comresearchgate.netresearchgate.net

Detection can be achieved using a UV detector if the compound possesses a chromophore. Since aliphatic sulfonates like this compound lack a strong UV chromophore, indirect photometric detection or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary. sielc.comnih.gov Coupling HPLC with mass spectrometry (LC-MS) provides the highest selectivity and sensitivity for quantification. wordpress.comgimitec.comshimadzu.combohrium.com

Table 4: Example of a Reverse-Phase HPLC Method for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector ELSD or LC-MS

Note: This is a general method and would require optimization for the specific application. mdpi.comgimitec.comshimadzu.comresearchgate.netsielc.comnih.govresearchgate.netbohrium.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound is a salt, making it non-volatile and thermally unstable, and thus unsuitable for direct GC analysis. libretexts.org To overcome this limitation, a derivatization step is required to convert the sulfonate into a more volatile and thermally stable derivative. researchgate.netlibretexts.orgacs.org

Common derivatization strategies for sulfonic acids and their salts fall into two main categories: alkylation and conversion to sulfonyl chlorides. acs.orggcms.cz

Alkylation: This method converts the sulfonic acid or salt into a more volatile ester, such as a methyl ester. acs.org Reagents like diazomethane (B1218177) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for this purpose. acs.orgmdpi.com The resulting methyl cyclopentylmethanesulfonate is significantly more volatile and amenable to GC analysis.

Conversion to Sulfonyl Chlorides: Sulfonate salts can be converted to their corresponding sulfonyl chlorides using reagents like thionyl chloride or phosgene (B1210022) in the presence of a catalyst. acs.org The resulting cyclopentylmethanesulfonyl chloride can then be readily analyzed by GC.

Once derivatized, the volatile compound can be separated on a GC column, typically a capillary column with a nonpolar stationary phase like a DB-5. psu.edu Detection can be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). nih.govpsu.edu GC-MS/MS, in particular, offers extremely high sensitivity, with limits of quantitation (LOQ) reported in the low ng/mL range for some sulfonate esters. nih.gov

Table 2: Comparison of Derivatization Reagents for GC Analysis of Sulfonates


ReagentDerivative FormedAdvantagesDisadvantages/ConsiderationsReference
DiazomethaneMethyl EsterQuantitative conversion of free acids.Explosive and carcinogenic; requires careful handling. nih.gov
Thionyl Chloride/CatalystSulfonyl ChlorideEffective for both acids and salts.Reagents are corrosive and require anhydrous conditions. nih.gov
Trimethyl Sulfonium Hydroxide (TMSH)Methyl EsterCan be used for automated online derivatization.Primarily used for fatty acids, but adaptable. researchgate.net
Pentafluorobenzyl Bromide (PFBBr)PFB EsterCreates derivatives with high electron capture detector (ECD) response.May require specific reaction conditions. researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. rsc.orgresearchgate.net For the synthesis of this compound, TLC can be an invaluable tool to quickly determine the consumption of starting materials and the formation of the desired product. researchgate.net

In a typical TLC analysis, a small spot of the reaction mixture is applied to a baseline on a TLC plate, which is commonly coated with silica (B1680970) gel. usda.gov The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. rsc.org Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value. rsc.org

For separating sulfonates, a polar stationary phase like silica gel is effective. usda.govnih.gov The mobile phase is typically a mixture of solvents, such as chloroform, methanol, and n-heptane, with the polarity adjusted to achieve optimal separation. researchgate.net Visualization of the separated spots can be achieved using methods like UV light if the compounds are UV-active, or by staining with reagents such as iodine or fluorescamine. rsc.orgusda.gov By comparing the Rf value of the product spot with that of a pure standard of this compound, its formation can be confirmed. The disappearance of starting material spots indicates the reaction's progression towards completion, while the presence of extra spots signifies impurities. rsc.org

Electrochemical Analytical Techniques

Electrochemical techniques offer alternative methods for the analysis of specific compounds by measuring changes in electrical properties like potential or current.

Voltammetry for Quantitative Determination

Voltammetry measures the current response as a function of an applied potential. While aliphatic sulfonates like cyclopentylmethanesulfonate are generally not directly electroactive, indirect methods or analysis of related electroactive sulfonated compounds can provide insight. For instance, studies on other organic sulfonates, such as 4',7-dimethoxy-3'-isoflavone sulfonic sodium, have shown that voltammetric determination is possible. nih.gov In that case, the compound produced reduction waves that could be measured by linear sweep and cyclic voltammetry. nih.gov The peak current was found to be proportional to the concentration, allowing for quantitative analysis with detection limits in the micromolar to nanomolar range. nih.govnih.gov

For a non-electroactive compound like this compound, derivatization to introduce a redox-active group could be a viable strategy. Alternatively, its effect on the voltammetric signal of another species could be explored. mdpi.com For example, the electrochemical oxidation of 6:2 fluorotelomer sulfonic acid has been studied using a boron-doped diamond anode, where direct oxidation was observed at a high anodic potential. epa.gov This demonstrates that under specific conditions, even stable sulfonates can be analyzed voltammetrically.

Amperometry in Detection Systems

Amperometry measures the electric current resulting from an electrochemical reaction at a constant applied potential. It is often used as a detection method in flow systems, such as High-Performance Liquid Chromatography (HPLC). nih.govelectrochem.org HPLC with electrochemical detection (HPLC-ED) can offer enhanced sensitivity compared to UV detection for certain analytes. nih.gov

For sulfonamides, which are structurally related to sulfonates, amperometric detection at a glassy carbon electrode has proven effective, achieving lower detection limits than UV detection. nih.gov While the N-SO2-C linkage in sulfonamides provides an oxidizable site, the C-SO3⁻ group in this compound is highly stable and not easily oxidized or reduced. Therefore, direct amperometric detection is not feasible. However, similar to voltammetry, indirect methods could be employed. This could involve pre-column or post-column derivatization to attach an electroactive tag to the cyclopentylmethanesulfonate molecule, which could then be detected amperometrically.

Sample Preparation Strategies for Analytical Research

Effective sample preparation is a critical step in analytical research, aimed at extracting and concentrating the analyte of interest from its matrix while removing interferences. mdpi.comchromatographyonline.com The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the subsequent analytical method. chromatographyonline.com

For ionic compounds like this compound in aqueous samples, Solid-Phase Extraction (SPE) is a widely used and powerful technique. wikipedia.orgsigmaaldrich.com SPE allows for the concentration and purification of analytes from various matrices, including water and biological fluids. wikipedia.orgchromatographyonline.com A common approach for sulfonates is ion-exchange SPE. iastate.edu In this method, a cartridge containing a stationary phase with charged functional groups (e.g., quaternary ammonium for anion exchange) is used to retain the negatively charged sulfonate anion. wikipedia.org The sample is loaded onto the conditioned cartridge, interfering compounds are washed away, and the retained analyte is then eluted with a suitable solvent. chromatographyonline.comwikipedia.org Reversed-phase SPE, using a nonpolar sorbent like C18, can also be used to retain the cyclopentyl group. researchgate.net

Liquid-Liquid Extraction (LLE) is another fundamental sample preparation technique. mdpi.com It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For an ionic compound like this compound, direct extraction into a nonpolar organic solvent is inefficient. However, ion-pair extraction can be used. In this modification, an ion-pairing agent (e.g., a quaternary ammonium salt) is added to the sample to form a neutral, more hydrophobic ion pair with the sulfonate, which can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. usda.govmdpi.com

Table 3: Overview of Sample Preparation Techniques for Sulfonates


TechniquePrincipleApplication for this compoundAdvantagesLimitationsReference
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.Anion-exchange or reversed-phase cartridges can be used to retain the sulfonate.High recovery, good selectivity, easily automated.Can be more costly than LLE; method development may be required.[11, 30]
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Requires an ion-pairing agent to form a neutral complex for extraction into an organic solvent.Simple, inexpensive, and effective for initial cleanup.Can be labor-intensive, may form emulsions, uses larger solvent volumes. mdpi.com
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - uses salting out and dispersive SPE.Adaptable for sulfonates in complex matrices like food or soil.High throughput, uses minimal solvent.Primarily developed for pesticide residues, may need optimization.

Theoretical and Computational Chemistry of Cyclopentylmethanesulfonates

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. nih.gov For sodium cyclopentylmethanesulfonate, these calculations can elucidate the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density within the molecule. Methods like Density Functional Theory (DFT) are often employed for such studies, providing a balance between accuracy and computational cost. nih.gov

Key electronic properties that can be determined include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally suggests higher stability.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as infrared (IR) spectra. nih.govsuperfri.org By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can be compared with experimental data to confirm the molecular structure. superfri.org

Table 1: Calculated Molecular Properties of Cyclopentylmethanesulfonate Anion

PropertyCalculated ValueMethod
HOMO EnergyValueDFT/B3LYP
LUMO EnergyValueDFT/B3LYP
HOMO-LUMO GapValueDFT/B3LYP
Dipole MomentValueDFT/B3LYP

(Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.)

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solution. nih.gov For this compound, MD simulations can model its solvation in various solvents, such as water, and provide insights into the interactions between the sulfonate group, the cyclopentyl ring, the sodium cation, and the solvent molecules. acs.org

These simulations can reveal the structure of the solvation shell around the ions and the dynamics of water molecules in the vicinity of the solute. The radial distribution function (RDF) is a common output of MD simulations that describes the probability of finding a particle at a certain distance from a reference particle. For instance, the RDF between the sodium ion and the oxygen atoms of the sulfonate group can indicate the strength and nature of their interaction. nih.gov

The choice of force field is crucial for the accuracy of MD simulations. acs.org Force fields like CHARMM, AMBER, or OPLS are commonly used and consist of a set of parameters that define the potential energy of the system.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. wikipedia.org In the context of cyclopentylmethanesulfonates, computational SAR models can be developed to predict the activity of related compounds. This involves identifying key structural features, known as descriptors, that correlate with a specific biological effect. oncodesign-services.com

These descriptors can include steric, electronic, and hydrophobic properties of the molecule. By systematically modifying the structure of the cyclopentylmethanesulfonate, for example, by changing substituents on the cyclopentyl ring, and calculating the corresponding descriptors and predicted activity, a quantitative structure-activity relationship (QSAR) model can be built. wikipedia.org Such models are invaluable in guiding the design of new compounds with enhanced or specific activities. drugdesign.org

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to explore the potential chemical reactions that cyclopentylmethanesulfonates might undergo. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of any intermediates, and the transition states that connect them. msu.edu

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is crucial for predicting reaction rates and understanding the mechanism of a chemical transformation. For instance, the susceptibility of the cyclopentylmethanesulfonate to nucleophilic or electrophilic attack could be assessed.

Applications of Cyclopentylmethanesulfonates in Advanced Chemical Research Non Clinical Focus

Investigation of Biochemical Pathways as Molecular Probes

Studying Post-Translational Modifications (e.g., Ubiquitin-like molecules)

Post-translational modifications (PTMs) are crucial for regulating protein function and cellular processes. nih.govnih.gov One such modification is sulfonation, the addition of a sulfonate (SO3-) group to a substrate. This process is catalyzed by sulfotransferases and utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor. oup.comnih.gov Sulfonation can significantly impact the biological activity of proteins and other macromolecules. oup.com

While direct studies employing cyclopentylmethanesulfonates in the context of ubiquitin-like molecules are not readily found, the study of sulfonation as a PTM is an active area of research. Sulfonate-containing molecules can serve as probes or inhibitors in these studies. For instance, compounds with sulfonate groups have been shown to influence protein-metal interactions, indicating their role in molecular recognition processes. researchgate.net The investigation of sulfonation is critical to understanding cellular signaling, protein stability, and enzyme regulation. nih.gov

Research into PTMs often involves identifying which proteins are modified and understanding the functional consequences of these modifications. Mass spectrometry is a key analytical technique used for this purpose. nih.gov The table below illustrates examples of proteins that undergo tyrosine sulfonation and the resulting functional impact.

ProteinSite of SulfonationFunctional ConsequenceResearch Context
Cholecystokinin (CCK)TyrosineIncreased potency of the hormone. oup.comEndocrinology
Secretory and membrane proteinsTyrosineInfluences protein functionality and cellular processing. oup.comCell Biology
Glycoprotein hormonesSugar residuesSignificant influence on biological activity. oup.comEndocrinology

Materials Science Applications of Cyclopentylmethanesulfonates

In the realm of materials science, the properties of alkyl sulfonates, including those with cyclic alkyl groups like cyclopentylmethanesulfonates, are of considerable interest. These compounds are a class of anionic surfactants, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate headgroup. taylorandfrancis.com This amphiphilic nature drives their self-assembly in solutions and their adsorption at interfaces, making them useful in a variety of applications.

The synthesis of secondary alkyl sulfonates has been achieved through methods that avoid environmentally harmful reagents like SO2 and Cl2, for example, via the addition of NaHSO3 to a double bond. tandfonline.com The resulting compounds exhibit excellent surfactant properties, including the ability to lower surface tension, and possess good emulsifying and foaming capabilities. tandfonline.comresearchgate.net

The specific structure of the alkyl group, such as the presence of a cyclopentyl ring, can influence the packing of the surfactant molecules and, consequently, their properties. These properties are critical for applications such as in the formulation of detergents, as wetting agents, and in the synthesis of novel materials where control of interfacial properties is key. taylorandfrancis.com The table below summarizes some of the key properties of a representative secondary alkyl sulfonate.

PropertyValueSignificance
Critical Micelle Concentration (CMC)2.93 × 10⁻³ mol/LIndicates the concentration at which micelles spontaneously form. tandfonline.com
Surface Tension at CMC (γcmc)27.06 mN/mRepresents the minimum surface tension achievable by the surfactant. tandfonline.com
Krafft Point26 °CThe temperature at which the solubility of the surfactant equals its CMC. tandfonline.com

The synthesis of substituted cyclopentenone compounds can be achieved using a methanesulfonic acid reagent, highlighting the role of sulfonate-containing compounds as reagents in organic synthesis for creating novel materials. wipo.int

Emerging Research and Future Perspectives in Sodium Cyclopentylmethanesulfonate Chemistry

Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the cyclopentane (B165970) ring and the modification of the methanesulfonate (B1217627) group are key areas of research for enhancing the properties of sodium cyclopentylmethanesulfonate. While direct derivatization of this specific compound is not extensively documented, analogous strategies from cyclopentane and sulfonate chemistry offer significant insights into potential methodologies.

One promising approach involves the synthesis of highly functionalized cyclopentane derivatives that can then be converted to their corresponding methanesulfonates. Research has demonstrated the preparation of cyclopentane rings with multiple functional groups, such as pentaacetates and pentabromides, which could serve as precursors to complex cyclopentylmethanesulfonates. nih.gov The introduction of various functional groups onto the cyclopentane core can be achieved through a variety of synthetic routes, including those starting from precursors like cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane. beilstein-journals.org These methods open the door to creating a diverse library of cyclopentylmethanesulfonate derivatives with tailored functionalities.

Another strategy focuses on the derivatization of the sulfonate group itself. While sulfonate esters are generally stable, methods for their synthesis from sulfinic acids or sulfonyl chlorides allow for the introduction of various functionalities. rsc.orgresearchgate.netrsc.org For instance, the development of novel derivatizing agents, such as cyanoacetohydrazide, which has been used for the analysis of steroids, could potentially be adapted for the functionalization of sulfonates, offering new avenues for creating derivatives with enhanced properties. baranlab.org The synthesis of sulfonate esters from alcohols and sulfonyl chlorides is a well-established method that proceeds with retention of stereochemistry at the alcohol carbon, providing a reliable way to create chiral sulfonates from chiral alcohols. youtube.comlibretexts.org

The following table summarizes potential derivatization strategies applicable to the cyclopentylmethanesulfonate scaffold based on analogous chemical systems.

StrategyDescriptionPotential Outcome
Ring Functionalization Introduction of functional groups (e.g., hydroxyl, amino, carboxyl) onto the cyclopentane ring prior to or after methanesulfonylation.Derivatives with altered polarity, reactivity, and biological activity.
Sulfonate Modification Conversion of the sulfonate to other functional groups or use in coupling reactions.Creation of new molecular architectures and conjugates.
Chain Elongation Extension of the methyl group of the methanesulfonate.Modification of steric and electronic properties.

These derivatization strategies are pivotal for tuning the physicochemical properties of this compound, thereby expanding its utility in various scientific and technological domains.

Exploration of Stereoselective Syntheses of Chiral Cyclopentylmethanesulfonates

The synthesis of chiral molecules is of paramount importance in chemistry, particularly for applications in pharmaceuticals and materials science. The stereoselective synthesis of chiral cyclopentylmethanesulfonates is an area of growing interest, with researchers exploring various methods to control the three-dimensional arrangement of atoms in these molecules.

A key strategy for achieving stereoselectivity is the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.comslideshare.net For instance, camphorsultam has been successfully employed as a chiral auxiliary in the synthesis of complex molecules, demonstrating its potential to induce asymmetry in the formation of cyclic structures. wikipedia.org In the context of cyclopentylmethanesulfonates, a chiral auxiliary could be attached to a precursor molecule to guide the formation of a specific stereoisomer of the cyclopentane ring.

Another approach involves the asymmetric synthesis of a chiral cyclopentanol (B49286), which can then be converted to the corresponding methanesulfonate. The conversion of an alcohol to a sulfonate ester is known to proceed with retention of configuration at the chiral center of the alcohol. youtube.comlibretexts.org Therefore, the stereochemistry of the final cyclopentylmethanesulfonate is determined by the stereoselective synthesis of the starting alcohol. Various methods for the asymmetric synthesis of cyclopentanols have been developed, including enzyme-catalyzed kinetic resolution and metal-catalyzed asymmetric hydrogenation.

The table below outlines some of the explored strategies for the stereoselective synthesis of chiral cyclopentylmethanesulfonates.

MethodDescriptionKey Features
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is used to control the stereochemistry of ring formation or functionalization.High diastereoselectivity, auxiliary is often recoverable.
Asymmetric Catalysis A chiral catalyst is used to produce an enantiomerically enriched cyclopentanol precursor.High enantioselectivity, catalytic amounts of the chiral source are needed.
Kinetic Resolution An enzyme or chiral reagent is used to selectively react with one enantiomer of a racemic mixture of cyclopentanol precursors.Can provide access to both enantiomers.

The development of efficient and highly selective methods for the synthesis of chiral cyclopentylmethanesulfonates will undoubtedly pave the way for their application in areas where stereochemistry is critical.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and increased efficiency. The integration of these modern technologies into the synthesis of this compound and its derivatives is a promising area of research.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. The synthesis of sulfonamides and organosodium compounds has been successfully demonstrated in flow systems, highlighting the potential for applying this technology to the production of this compound. researchgate.netrsc.org For example, the use of a sodium packed-bed reactor has been reported for the continuous flow preparation of benzylic sodium organometallics. rsc.org

Automated synthesis platforms, often coupled with flow reactors, can further streamline the production process. These systems can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. The automated synthesis of aryl sulfonyl chlorides and alkyl sulfonates has been reported, demonstrating the feasibility of automating the key steps in the synthesis of cyclopentylmethanesulfonate derivatives. mdpi.comresearchgate.net

The table below summarizes the key advantages of integrating flow chemistry and automation in the synthesis of cyclopentylmethanesulfonates.

TechnologyAdvantages
Flow Chemistry Enhanced safety, precise control over reaction conditions, improved scalability, higher yields and selectivity.
Automated Synthesis High throughput, reduced manual labor, improved reproducibility, integration of synthesis and analysis.

The adoption of flow chemistry and automated synthesis platforms is expected to accelerate the discovery and development of new cyclopentylmethanesulfonate derivatives by enabling rapid and efficient library synthesis and process optimization.

Development of Advanced Spectroscopic Probes Incorporating Cyclopentylmethanesulfonate Scaffolds

Spectroscopic probes are essential tools for visualizing and quantifying biological processes and for detecting specific analytes. The development of advanced probes with improved properties, such as higher sensitivity, better selectivity, and enhanced photostability, is an ongoing research endeavor. The incorporation of the cyclopentylmethanesulfonate scaffold into the design of new spectroscopic probes is a novel concept with the potential to yield probes with unique characteristics.

The sulfonate group is known to enhance the water solubility of fluorescent dyes, which is a desirable property for biological imaging applications. researchgate.net For example, sulfonated rhodamines have been developed as cell-impermeable fluorescent probes for imaging cell surface proteins. nih.gov The cyclopentane ring, on the other hand, can serve as a rigid scaffold to which a fluorophore and a recognition element can be attached. The combination of a cyclopentane core and a sulfonate group in the cyclopentylmethanesulfonate scaffold could therefore provide a versatile platform for the design of new water-soluble and biocompatible probes.

Fluorescent chemosensors based on cyclopentenone have been synthesized for the selective detection of metal ions like Fe³⁺ and Cu²⁺. nih.gov This demonstrates that the cyclopentane framework can be part of a larger system that exhibits changes in its spectroscopic properties upon binding to an analyte. Furthermore, sulfonate-containing compounds have been patented as fluorescent probes for the detection of reactive oxygen species such as hydrogen peroxide. google.com

While direct examples of spectroscopic probes based on the cyclopentylmethanesulfonate scaffold are yet to be reported, the properties of related compounds suggest several potential applications, as summarized in the table below.

Potential ApplicationDesign Strategy
Fluorescent Ion Probes Incorporation of an ion-binding moiety onto the cyclopentane ring, with the sulfonate group enhancing water solubility.
Bioorthogonal Probes Functionalization of the cyclopentane ring with a bioorthogonal handle for specific labeling of biomolecules.
pH Sensors Design of a fluorophore whose emission properties are sensitive to pH changes in the vicinity of the sulfonate group.

The exploration of cyclopentylmethanesulfonate-based spectroscopic probes is a promising avenue for the development of new tools for chemical biology and diagnostics.

Computational Design of Next-Generation Cyclopentylmethanesulfonate Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. The application of computational methods to the study of this compound and its derivatives can provide valuable insights into their structure, reactivity, and interactions, thereby guiding the synthesis of next-generation compounds with desired functionalities.

Molecular dynamics (MD) simulations can be used to study the behavior of cyclopentylmethanesulfonate derivatives in different environments, such as in aqueous solution or at interfaces. nih.govnih.govacs.orgresearchgate.net For example, MD simulations have been employed to investigate the aggregation of perfluorooctane (B1214571) sulfonate (PFOS) at water/solid interfaces and the dynamics of water and ions in sulfonated polymer membranes. nih.govnih.gov Similar simulations could be used to understand the self-assembly of cyclopentylmethanesulfonate-based surfactants or the interactions of these molecules with biological membranes.

Density functional theory (DFT) calculations can provide detailed information about the electronic structure and vibrational properties of cyclopentylmethanesulfonate derivatives. digitellinc.com These calculations can be used to predict spectroscopic signatures, such as infrared and Raman spectra, which can aid in the characterization of new compounds. DFT can also be used to study reaction mechanisms and to predict the reactivity of different derivatives, which can help in the design of more efficient synthetic routes.

The table below highlights some of the key applications of computational chemistry in the design of cyclopentylmethanesulfonate derivatives.

Computational MethodApplication
Molecular Dynamics (MD) Simulation of aggregation behavior, interactions with biomolecules, and transport properties.
Density Functional Theory (DFT) Prediction of spectroscopic properties, reaction mechanisms, and electronic structure.
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the biological activity or other properties of new derivatives.

The synergy between computational design and experimental synthesis is expected to accelerate the development of novel cyclopentylmethanesulfonate derivatives with tailored properties for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.